Tert-butyl (2-cyano-6-formylpyridin-4-YL)methylcarbamate
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Overview
Description
Tert-butyl (2-cyano-6-formylpyridin-4-YL)methylcarbamate is a chemical compound with the molecular formula C13H15N3O3 and a molecular weight of 261.28 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2-cyano-6-formylpyridin-4-YL)methylcarbamate typically involves the reaction of 2-cyano-6-formylpyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, to ensure consistent quality and yield. The use of automated reactors and in-line monitoring techniques can further enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2-cyano-6-formylpyridin-4-YL)methylcarbamate undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The formyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, alcohols, in the presence of a base like triethylamine
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Tert-butyl (2-cyano-6-formylpyridin-4-YL)methylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of tert-butyl (2-cyano-6-formylpyridin-4-YL)methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target and the specific functional groups involved. The cyano and formyl groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate: Known for its use as a chemoselective tert-butoxycarbonylation reagent.
Tert-butyl (4-cyano-5-methoxypyridin-3-yl)methylcarbamate: Used in the synthesis of heterocyclic building blocks.
Uniqueness
Tert-butyl (2-cyano-6-formylpyridin-4-YL)methylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both cyano and formyl groups allows for versatile chemical transformations and interactions with a wide range of molecular targets .
Properties
Molecular Formula |
C13H15N3O3 |
---|---|
Molecular Weight |
261.28 g/mol |
IUPAC Name |
tert-butyl N-[(2-cyano-6-formylpyridin-4-yl)methyl]carbamate |
InChI |
InChI=1S/C13H15N3O3/c1-13(2,3)19-12(18)15-7-9-4-10(6-14)16-11(5-9)8-17/h4-5,8H,7H2,1-3H3,(H,15,18) |
InChI Key |
BHNHZNXPFJJFDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=NC(=C1)C#N)C=O |
Origin of Product |
United States |
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